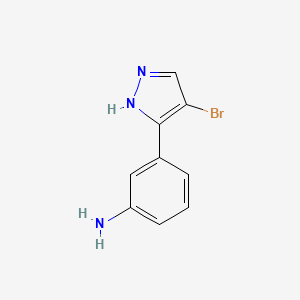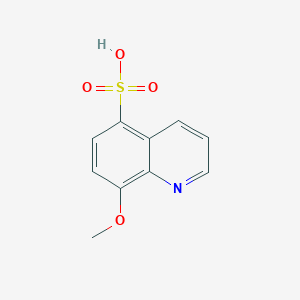
8-methoxyquinoline-5-sulfonic Acid
Overview
Description
8-Methoxyquinoline-5-sulfonic acid is an organic compound with the molecular formula C10H9NO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxyquinoline-5-sulfonic acid typically involves the sulfonation of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with chlorosulfonic acid, which results in the formation of 8-methoxyquinoline-5-sulfonyl chloride. This intermediate can then be hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
8-Methoxyquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the sulfonation of 8-methoxyquinoline.
Acetylenamine Derivatives: React with 8-methoxyquinoline-5-sulfonyl chloride to form sulfonamides.
Major Products Formed
8-Methoxyquinoline-5-sulfonamides: Formed by the reaction of 8-methoxyquinoline-5-sulfonyl chloride with acetylenamine derivatives.
Scientific Research Applications
8-Methoxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of compounds with potential anticancer and antibacterial activities.
Biological Studies: Employed in studies involving enzyme inhibition and other biological processes.
Industrial Applications: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxyquinoline-5-sulfonic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in biological pathways. The sulfonic acid group enhances its binding affinity to certain molecular targets, making it effective in its applications .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-sulfonic Acid: Similar in structure but with a hydroxyl group instead of a methoxy group.
8-Methoxyquinoline-5-sulfonamide: A derivative with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
8-Methoxyquinoline-5-sulfonic acid is unique due to its methoxy group, which imparts different chemical properties compared to its hydroxyl counterpart. This difference can affect its reactivity and binding affinity in various applications .
Properties
IUPAC Name |
8-methoxyquinoline-5-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-15-8-4-5-9(16(12,13)14)7-3-2-6-11-10(7)8/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQUGBYSAOVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B8129463.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B8129471.png)
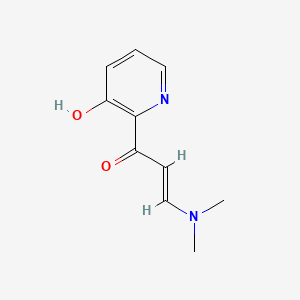
![2-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-4-amine](/img/structure/B8129481.png)



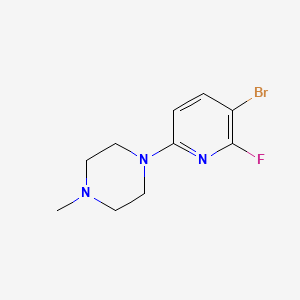
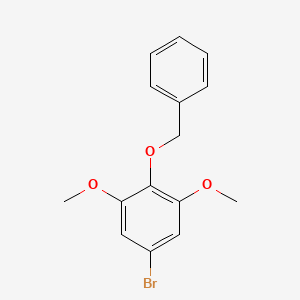
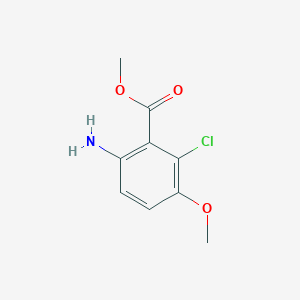
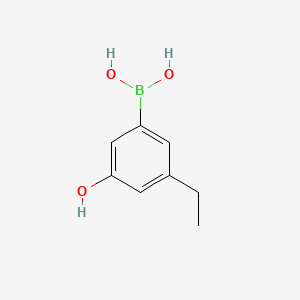
![ethyl (Z)-2-chloro-3-[(6-chloropyridin-2-yl)amino]prop-2-enoate](/img/structure/B8129549.png)
